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Introduction Microcin H47 (MccH47) is a potent, gene-encoded peptide antibiotic produced by
some strains of Escherichia coli.[1] As a member of the modified microcin family, it exhibits
bactericidal activity against various members of the Enterobacteriaceae family, including multi-
drug resistant (MDR) strains.[2][3][4] This makes it a promising candidate for development as a
novel antimicrobial agent to combat infections caused by enteric pathogens like Salmonella
and pathogenic E. coli.[5] Engineering probiotic bacteria, such as E. coli Nissle 1917 (EcN), to
produce MccH47 offers a targeted delivery strategy.[6][7] This "living therapeutic" approach can
deploy the antimicrobial peptide directly at the site of infection, such as the inflamed gut, in
response to specific environmental cues.[8] This document provides detailed protocols and
application notes for the engineering of a probiotic chassis to produce MccH47.

Key Genetic Components for Microcin H47
Production

The genetic determinants for MccH47 are located in a chromosomal gene cluster spanning
approximately 10 kb.[1] This cluster contains all the necessary genes for the synthesis, post-
translational modification, secretion, and immunity related to the microcin.[2][9]
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Table 1: Genes in the Microcin H47 Cluster and Their Functions

Gene Function Reference

Structural gene encoding
mchB the MccHA47 peptide [11[9]
precursor.

Involved in the post-
mchA, C, D translational modification of the  [1][2]

MccH47 precursor peptide.

Encodes an immunity peptide
mchl that protects the producer cell [1112]
from MccH47.

Encode components of an

ABC transporter system

mchE, mchF _ _ [1][10]
responsible for secreting
MccH47.

mchX Regulatory gene. [6]

| tolC | Unlinked gene, but its expression is necessary for efficient MccH47 secretion. |[1] |

Microcin H47 Gene Cluster (mch)

mchl mchB mchA mchC mchD mchE mchF mchX
(Immunity) (Precursor) (Modification) (Modification) (Modification) (Secretion) (Secretion) (Regulation)

Click to download full resolution via product page
Caption: Organization of the Microcin H47 (mch) gene cluster.

Engineering Strategy and Workflow

The overall strategy involves cloning the entire MccH47 gene cluster into a suitable probiotic
chassis, such as E. coli Nissle 1917 (EcN), under the control of an inducible promoter.[6][11]
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This allows for controlled production of the antimicrobial peptide in response to a specific
signal, such as tetrathionate, which is generated in the gut during inflammation caused by

Salmonella infection.[11]
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Caption: Workflow for engineering a probiotic to produce MccH47.

Inducible Production System: The TtrS/TtrR
Pathway

To create a responsive therapeutic, the MccH47 gene cluster can be placed under the control
of a promoter that is activated by inflammation-associated biomarkers. The tetrathionate-
sensing two-component system, TtrS/TtrR, from Salmonella is an excellent candidate.[11] In
the presence of tetrathionate, the sensor kinase TtrS autophosphorylates and transfers the
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phosphate group to the response regulator TtrR.[11] Phosphorylated TtrR then activates
transcription from the ttrBCA promoter (PttrBCA).[11]
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(Sensor Kinase
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TtrR
(Response Regulator

P-TtrR

%inds & Activates
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Click to download full resolution via product page

Caption: Tetrathionate-inducible signaling pathway for MccH47 production.

Experimental Protocols
Protocol 1: Construction of Inducible MccH47 Plasmid
(e.g., pTtr-MccH47)

This protocol describes the assembly of a plasmid containing the MccH47 gene cluster under
the control of the tetrathionate-inducible PttrBCA promoter.

Materials and Reagents:
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e Probiotic chassis: E. coli Nissle 1917 (EcN)

e Source of MccH47 cluster: E. coli H47 genomic DNA or synthetic DNA construct

e Source of Ttr system: Salmonella enterica serovar Typhimurium genomic DNA

o Expression vector (e.g., pACYC184)

» Restriction enzymes, DNA ligase, DNA polymerase (for Gibson Assembly)

o Oligonucleotides for PCR amplification

o DNA purification kits

Methodology:

o Amplify Gene Clusters:

o Amplify the entire MccH47 operon (mchAXIBCDEF) from a template source.[6] Design
primers to add appropriate overhangs for cloning.

o Amplify the tetrathionate response genes (ttrRS) and the target promoter (PttrBCA) from
Salmonella.

e Vector Preparation: Linearize the backbone plasmid (e.g., pACYC184) using restriction
enzymes.

e Gene Assembly:

o Use a method like Gibson Assembly to clone the ttrRS genes and the mchAXIBCDEF
operon (downstream of the PttrBCA promoter) into the linearized vector.[6]

e Transformation and Verification:

o Transform a cloning strain of E. coli (e.g., DH5a) with the assembled plasmid.

o Select for transformants on appropriate antibiotic plates.

o Verify the construct via colony PCR and Sanger sequencing.
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Protocol 2: Transformation of Probiotic E. coli Nissle
1917

Methodology:

Prepare electrocompetent E. coli Nissle 1917 cells.

Electroporate the verified pTtr-MccH47 plasmid into the competent EcN cells.

Recover cells in SOC medium for 1 hour at 37°C.

Plate on selective agar plates containing the appropriate antibiotic.

Incubate overnight at 37°C and select colonies for verification.

Protocol 3: MccH47 Production and Activity Assays

A. Inducible Production

Inoculate a single colony of the engineered EcN strain into M63 minimal medium.
e Grow the culture overnight at 37°C.
e Subculture into fresh M63 medium and grow to mid-log phase (OD600 = 0.5).

e To induce MccH47 production, add an inducer. For the Ttr system, add tetrathionate to a final
concentration of 1 mM.[6] For a control, maintain a parallel culture without the inducer.

» Continue to incubate for 24 hours under anaerobic conditions to simulate the gut
environment.[12]

B. Antimicrobial Activity Assay (Patch Test)

e Prepare a lawn of a sensitive indicator strain (e.g., E. coli RYC1000 or Salmonella
Typhimurium).[1]

» Using a sterile toothpick, pick a colony of the engineered EcN (both induced and uninduced
cultures) and stab it onto the indicator lawn.[1]
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e Incubate the plate overnight at 37°C.

e Observe for a halo of growth inhibition around the stab. A clear zone indicates successful
production and secretion of active MccH47.[1] The engineered strain should only produce a
halo when induced with tetrathionate.

Protocol 4: Purification of Microcin H47

This protocol is for the small-scale purification of MccH47 from culture supernatants for
guantitative analysis.

Materials and Reagents:

Culture supernatant from an induced engineered probiotic strain.

Sep-Pak C8 or C18 cartridges (Waters Corp.).[9][13]

Trifluoroacetic acid (TFA).

Acetonitrile (ACN).

High-Performance Liquid Chromatography (HPLC) system.
Methodology:

o Harvest Supernatant: Centrifuge the induced bacterial culture (e.qg., 40 liters) at 10,000 x g
for 15 minutes at 4°C to pellet the cells.[9]

o Solid-Phase Extraction:

o Filter the supernatant and load it onto a Sep-Pak C18 cartridge pre-equilibrated with 0.1%
agueous TFA.[9]

o Wash the cartridge with 0.1% aqueous TFA.

o Elute the microcin using a stepwise gradient of acetonitrile (e.g., 30%, 40%, 50%) in 0.1%
agueous TFA.[9] MccHA47 is hydrophobic and typically elutes at higher ACN
concentrations.[13]
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e HPLC Purification:

o Pool the active fractions from the Sep-Pak elution.

o Perform a second purification step using reverse-phase HPLC for higher purity.
e Quantification and Verification:

o Determine the concentration of the purified peptide.

o Verify the mass and identity using mass spectrometry.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial's
potency. Recent studies have demonstrated that purified MccH47 has potent activity against a
range of MDR Enterobacteriaceae.[3]

Table 2: Minimum Inhibitory Concentrations (MICs) of Purified MccH47

Target Pathogen Resistance Profile MIC (pg/mL) Reference
E. coli (BAA-196) ESBL-producing <75 [5]
Salmonella enterica - <75 [31[5]

K. pneumoniae (BAA-

Carbapenem-resistant > 75 (No effect) [5]
1705)

| Other Enterobacteriaceae | Various | < 75 |[3][4] |

Note: ESBL = Extended-Spectrum Beta-Lactamase. MIC values can vary based on the specific
form of MccH47 purified and the assay conditions.

In direct competition assays, engineered E. coli producing MccH47 in the presence of 1 mM
tetrathionate showed a significant fithess advantage over Salmonella.[6][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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